molecular formula C8H17BrO B1528483 1-Bromo-4-ethoxy-2,2-dimethylbutane CAS No. 1484426-56-3

1-Bromo-4-ethoxy-2,2-dimethylbutane

Cat. No. B1528483
CAS RN: 1484426-56-3
M. Wt: 209.12 g/mol
InChI Key: FSCYUVMTYJCQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-4-ethoxy-2,2-dimethylbutane” is a chemical compound. It is also known by its CAS number 1484426-56-3. The molecular formula of this compound is C8H17BrO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-ethoxy-2,2-dimethylbutane” would include its molecular weight, boiling point, density, and solubility. The molecular weight of this compound is approximately 209.12 .

Scientific Research Applications

Organic Synthesis

1-Bromo-4-ethoxy-2,2-dimethylbutane: is a versatile reagent in organic synthesis. It can undergo various reactions, including E2 eliminations to form alkenes . This reaction is particularly useful for synthesizing more complex molecules from simpler ones, serving as a key step in the production of pharmaceuticals, agrochemicals, and polymers.

Study of Reaction Mechanisms

This compound is used to study E2 elimination mechanisms . By analyzing the reaction pathways and kinetics, researchers can gain insights into the factors that influence reaction rates and outcomes, which is crucial for designing more efficient synthetic routes in organic chemistry.

Solvolysis Experiments

The compound is also used in solvolysis experiments, where it reacts with solvents like ethanol to form cations. These experiments help in understanding the stability of carbocations and the rearrangement processes that can occur during solvolysis .

Mechanism of Action

The mechanism of action would depend on the type of reaction “1-Bromo-4-ethoxy-2,2-dimethylbutane” is involved in. For example, in an elimination reaction, a base would abstract a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

properties

IUPAC Name

1-bromo-4-ethoxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYUVMTYJCQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxy-2,2-dimethylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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